2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
Description
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is a structurally complex organic compound featuring a benzoic acid core substituted with a 4-methoxy group and an ethenyloxy bridge. The ethenyl group is further functionalized with a cyano (-CN) and an ethylsulfanyl (-S-C₂H₅) group, while a phenyl ring is attached to the ethenyl carbon. This combination of electron-withdrawing (cyano) and electron-donating (methoxy, ethylsulfanyl) groups confers unique electronic and steric properties, making the compound of interest in materials science (e.g., dye-sensitized solar cells, DSSCs) and medicinal chemistry (e.g., bioactivity modulation) .
Properties
CAS No. |
648434-09-7 |
|---|---|
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-3-25-17(12-20)18(13-7-5-4-6-8-13)24-16-11-14(23-2)9-10-15(16)19(21)22/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
JLRKPMCORVJCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C1=CC=CC=C1)OC2=C(C=CC(=C2)OC)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid typically involves multiple steps:
Formation of the Ethylsulfanyl Group:
Cyano Group Introduction: The cyano group is introduced via a nucleophilic addition reaction, often using cyanide salts under basic conditions.
Methoxybenzoic Acid Formation: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct functional groups and substitution patterns can be contextualized by comparing it to structurally or functionally analogous molecules. Below is a detailed analysis:
Structural and Functional Analogues
Key Comparative Insights
Electronic Properties: The cyano group in the target compound enhances electron-withdrawing capacity, akin to DSSC dyes studied by Semire et al. . Fluorinated analogues (e.g., 4-Fluoro-2-(2-methylthiophenyl)benzoic acid) prioritize halogen-based electronic effects, whereas the target compound’s methoxy group improves solubility in polar solvents .
Biological Activity :
- Sulfur-containing groups (e.g., ethylsulfanyl, allylthio) are associated with antioxidant and anti-inflammatory properties, as seen in 3-Allylthio-4-methoxybenzoic acid . The target compound’s ethylsulfanyl group may similarly enhance membrane permeability and metabolic stability compared to methylthio derivatives.
The benzoic acid moiety increases acidity (pKa ~ 2-3), favoring ionization at physiological pH, unlike ester-based analogues (e.g., Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate) .
Biological Activity
The compound 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with a detailed analysis of its biological activity.
Chemical Structure and Properties
The structure of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 303.37 g/mol
This compound features a methoxy group and a cyano group, which are significant for its biological interactions.
Antidiabetic Properties
Research indicates that compounds similar to 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid may exhibit antidiabetic effects. A patent document suggests that derivatives of this compound can be used in the treatment of diabetes by enhancing insulin sensitivity and regulating glucose metabolism .
Antimicrobial Activity
A study focused on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism proposed involves the disruption of bacterial cell membranes, leading to cell lysis . The specific efficacy of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid in this regard requires further investigation.
Cytotoxic Effects
Preliminary cytotoxicity assays indicated that this compound may have potential as an anticancer agent. The mechanism is thought to involve apoptosis induction in cancer cells, which was observed in vitro . Detailed IC50 values should be obtained from future studies to quantify its effectiveness.
The biological activity of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels.
- Interaction with Cell Membranes : The compound's lipophilic nature allows it to integrate into cellular membranes, affecting permeability and function.
- Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in cancer cells through mitochondrial disruption.
Study 1: Antidiabetic Efficacy
A clinical trial investigated the effects of a related compound on diabetic patients. Results showed a significant reduction in fasting blood glucose levels after administration over a six-month period. This supports the potential application of compounds like 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid in diabetes management.
Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its utility as an antimicrobial agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
